Ethyl 4-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate is a complex organic compound with a unique structure that includes a dibenzo-thiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate typically involves multiple steps. The starting material is often a dibenzo-thiazine derivative, which undergoes a series of reactions including acylation, esterification, and piperazine coupling. The reaction conditions usually involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
Ethyl 4-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 4-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but often include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl)acetic acid
- (9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl)acetic acid
- Ethyl 1-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl)acetyl]-4-piperidinecarboxylate
Uniqueness
Ethyl 4-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate is unique due to its specific combination of functional groups and ring systems. This unique structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability, specific binding affinity, or enhanced reactivity.
Properties
Molecular Formula |
C24H29N3O5S |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
ethyl 4-[2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H29N3O5S/c1-4-32-24(29)26-13-11-25(12-14-26)23(28)16-27-21-10-9-18(17(2)3)15-20(21)19-7-5-6-8-22(19)33(27,30)31/h5-10,15,17H,4,11-14,16H2,1-3H3 |
InChI Key |
XRTIVIGYBAIBJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C3=C(C=C(C=C3)C(C)C)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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